molecular formula C12H10 B1660215 RCL T171204 CAS No. 7322-47-6

RCL T171204

Cat. No.: B1660215
CAS No.: 7322-47-6
M. Wt: 154.21 g/mol
InChI Key: HQFAAEWHTFVMMR-UHFFFAOYSA-N
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Description

RCL T171204 is a chemical compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.2078 g/mol . It is also known as benzobarrelene or benzobicyclo[2.2.2]octatriene . This compound is characterized by its unique bicyclic structure, which consists of a naphthalene ring fused with an ethylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

RCL T171204 can be synthesized through the Diels-Alder reaction of perchlorobenzene . The procedure involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

RCL T171204 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RCL T171204 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL T171204 involves its ability to undergo rearrangement reactions. These reactions often proceed through the formation of cationic intermediates, which then rearrange to form various products. The molecular targets and pathways involved in these reactions include the formation of carbonyl compounds and other rearranged products .

Comparison with Similar Compounds

RCL T171204 is unique due to its bicyclic structure and the presence of an ethylene bridge. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications, making this compound a distinct and valuable compound for research and industrial applications.

Properties

CAS No.

7322-47-6

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2,4,6,9,11-pentaene

InChI

InChI=1S/C12H10/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-10H

InChI Key

HQFAAEWHTFVMMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C=CC(C2=C1)C=C3

Canonical SMILES

C1=CC=C2C3C=CC(C2=C1)C=C3

Origin of Product

United States

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